ETP46464
ETP46464
ETP46464 is an inhibitor of the DNA damage response kinase Ataxia-telangiectasia mutated (ATM)- and Rad3-related (ATR).
Brand Name:
Vulcanchem
CAS No.:
1345675-02-6
VCID:
VC0527620
InChI:
InChI=1S/C30H22N4O2/c1-30(2,18-31)23-8-10-24(11-9-23)34-28-22(17-36-29(34)35)16-33-27-12-7-19(14-25(27)28)21-13-20-5-3-4-6-26(20)32-15-21/h3-16H,17H2,1-2H3
SMILES:
CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3COC2=O)C5=CC6=CC=CC=C6N=C5
Molecular Formula:
C30H22N4O2
Molecular Weight:
470.532
ETP46464
CAS No.: 1345675-02-6
Inhibitors
VCID: VC0527620
Molecular Formula: C30H22N4O2
Molecular Weight: 470.532
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1345675-02-6 |
---|---|
Product Name | ETP46464 |
Molecular Formula | C30H22N4O2 |
Molecular Weight | 470.532 |
IUPAC Name | 2-methyl-2-[4-(2-oxo-9-quinolin-3-yl-4H-[1,3]oxazino[5,4-c]quinolin-1-yl)phenyl]propanenitrile |
Standard InChI | InChI=1S/C30H22N4O2/c1-30(2,18-31)23-8-10-24(11-9-23)34-28-22(17-36-29(34)35)16-33-27-12-7-19(14-25(27)28)21-13-20-5-3-4-6-26(20)32-15-21/h3-16H,17H2,1-2H3 |
Standard InChIKey | DPLMXAYKJZOTKO-UHFFFAOYSA-N |
SMILES | CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3COC2=O)C5=CC6=CC=CC=C6N=C5 |
Appearance | Solid powder |
Description | ETP46464 is an inhibitor of the DNA damage response kinase Ataxia-telangiectasia mutated (ATM)- and Rad3-related (ATR). |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | ETP46464 |
Reference | 1: Beumer JH, Fu KY, Anyang BN, Siegfried JM, Bakkenist CJ. Functional analyses of ATM, ATR and Fanconi anemia proteins in lung carcinoma : ATM, ATR and FA in lung carcinoma. BMC Cancer. 2015 Oct 5;15:649. doi: 10.1186/s12885-015-1649-3. PubMed PMID: 26438152; PubMed Central PMCID: PMC4595318. 2: Teng PN, Bateman NW, Darcy KM, Hamilton CA, Maxwell GL, Bakkenist CJ, Conrads TP. Pharmacologic inhibition of ATR and ATM offers clinically important distinctions to enhancing platinum or radiation response in ovarian, endometrial, and cervical cancer cells. Gynecol Oncol. 2015 Mar;136(3):554-61. doi: 10.1016/j.ygyno.2014.12.035. PubMed PMID: 25560806; PubMed Central PMCID: PMC4382918. 3: Forero A, Giacobbi NS, McCormick KD, Gjoerup OV, Bakkenist CJ, Pipas JM, Sarkar SN. Simian virus 40 large T antigen induces IFN-stimulated genes through ATR kinase. J Immunol. 2014 Jun 15;192(12):5933-42. doi: 10.4049/jimmunol.1303470. PubMed PMID: 24799566; PubMed Central PMCID: PMC4078001. 4: Toledo LI, Murga M, Zur R, Soria R, Rodriguez A, Martinez S, Oyarzabal J, Pastor J, Bischoff JR, Fernandez-Capetillo O. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations. Nat Struct Mol Biol. 2011 Jun;18(6):721-7. doi: 10.1038/nsmb.2076. PubMed PMID: 21552262; PubMed Central PMCID: PMC4869831. |
PubChem Compound | 72199292 |
Last Modified | Nov 11 2021 |
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